molecular formula C17H12ClF3N2O3S B15005525 2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one

2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B15005525
M. Wt: 416.8 g/mol
InChI Key: GECMXBUUGKBKNQ-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is a complex organic compound with the molecular formula C17H12ClF3N2O3S . This compound features a unique structure that includes a chlorophenyl group, a trifluoromethyl group, and a pyrimidinylsulfanyl moiety, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2-{[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[32The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and compounds with chlorophenyl and trifluoromethyl groups. Some examples are:

  • 4-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

What sets 2-{[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE apart is its unique bicyclic structure, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H12ClF3N2O3S

Molecular Weight

416.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C17H12ClF3N2O3S/c18-9-3-1-8(2-4-9)10-5-14(17(19,20)21)23-16(22-10)27-13-6-11(24)15-25-7-12(13)26-15/h1-5,12-13,15H,6-7H2

InChI Key

GECMXBUUGKBKNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2COC(C1=O)O2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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